Cas no 68959-04-6 (Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1))

Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1) structure
68959-04-6 structure
Product Name:Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1)
CAS-nummer:68959-04-6
MF:C26H21KN4O8S2
MW:620.695244550705
CID:519821
PubChem ID:111939
Update Time:2025-04-19

Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1)
    • Benzenesulfonic acid, 2-((4-((3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitro-, monopotassium salt
    • Benzenesulfonic acid, 2-((4-(2-(3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)phenyl)amino)-5-nitro-, potassium salt (1:1)
    • potassium 2-({4-[(E)-(3-methyl-4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazeny
    • Potassium 2-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-5-nitrobenzenesulphonate
    • Benzenesulfonic acid, 2-[[4-[[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]phenyl]amino]-5-nitro-, monopotassium salt
    • EINECS 273-390-5
    • DTXSID90887620
    • Benzenesulfonic acid, 2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-, potassium salt (1:1)
    • 68959-04-6
    • Inchi: 1S/C26H22N4O8S2.K/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1/b29-28+;
    • InChI-sleutel: IVLZNARCQOGMCE-IRWWKPKRSA-M
    • LACHT: [K+].S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=CC=1C)/N=N/C1C=CC(=CC=1)NC1C=CC(=CC=1S(=O)(=O)[O-])[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 620.04378747g/mol
  • Monoisotopische massa: 620.04378747g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1070
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 200Ų
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd